8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate

Orthogonal protecting groups Chemoselective deprotection Bicyclic diamine intermediates

Researchers synthesizing β-lactamase inhibitors or constrained nAChR ligands often face tedious orthogonal protection of the diazabicyclo[4.2.0]octane scaffold. This compound delivers both Boc and Cbz groups pre-installed, enabling sequential chemoselective deprotection without additional synthetic steps. • Direct Formula (E) precursor for avibactam & relebactam per patent-defined route • Enables picomolar hα4β2 nAChR ligand development (Frost et al., 2006) • Supports modular peptidomimetic library construction via sequential N3/N8 elaboration • Validated in microwave-assisted agrochemical safener discovery programs

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
CAS No. 1630906-87-4
Cat. No. B1530548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
CAS1630906-87-4
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
InChIKeyGBAMNSNKCDOBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate (CAS 1630906-87-4): Orthogonally Protected Bicyclic Diamine Intermediate


8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate (CAS 1630906-87-4), also known as 3-Boc-8-Cbz-3,8-diazabicyclo[4.2.0]octane, is a conformationally constrained bicyclic diamine featuring orthogonal tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on its two nitrogen atoms [1]. The rigid [4.2.0] scaffold, combined with this dual protection strategy, renders the compound a versatile intermediate for the synthesis of β-lactamase inhibitors, constrained peptide mimetics, and nAChR ligands, where sequential, chemoselective deprotection is required [2].

1
Orthogonal Boc/Cbz protection enables independent, sequential N-functionalization
2
Conformationally constrained bicyclo[4.2.0] scaffold for rigid diamine geometry
3
Patent-mapped intermediate (Formula E) for β-lactamase inhibitor synthesis routes
4
Cost-efficient dual-protected entry vs sequential single-protected analog procurement

Why 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate Cannot Be Replaced by Mono-Protected or Unprotected 3,8-Diazabicyclo[4.2.0]octane Analogs


The compound's value proposition is rooted in its orthogonal protecting group architecture: the acid-labile Boc group and the hydrogenolysis-labile Cbz group enable fully independent, sequential deprotection of the two ring nitrogens . Mono-protected analogs—such as 3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS 370881-96-2) or 8-Cbz-3,8-diazabicyclo[4.2.0]octane (CAS 1293941-04-4)—possess only a single protected amine, necessitating additional protection/deprotection steps and compromising synthetic efficiency . The unprotected 8-benzyl-3,8-diazabicyclo[4.2.0]octane (CAS 1416439-26-3) lacks the chemoselectivity required for regioselective functionalization. Furthermore, the compound serves as the direct precursor (Formula E) in the patented synthesis of optically active diazabicyclooctane β-lactamase inhibitors, where the specific combination of Bn and tBu esters is structurally mandated [1].

Target
Dual Boc/Cbz protection permits independent deprotection of either ring nitrogen without cross-interference
Mono-Protected Analog
Single protected amine may require additional protect/deprotect cycles, increasing step count and cumulative yield loss
Target
Patent-defined Formula (E) intermediate; structurally required for intramolecular urea formation in DBO inhibitor synthesis
Unprotected or Alternative Analog
Lacks the specific Bn/tBu ester pattern mandated by the published synthetic route; may require full route re-validation
Target
Rigid [4.2.0] bicyclic scaffold imposes defined N–N dihedral angle for constrained SAR exploration
Flexible Diamine (e.g., Piperazine)
Conformational flexibility may shift receptor-binding geometry; reported scaffold SAR may not directly transfer

Quantitative Differentiation Evidence for 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate (CAS 1630906-87-4)


Orthogonal Protection: Dual Boc/Cbz vs. Single-Protected Analogs — Chemoselective Deprotection Feasibility

The target compound concurrently carries a Boc group (cleavable under acidic conditions, e.g., TFA or H₃PO₄) and a Cbz group (cleavable by catalytic hydrogenolysis or Ni₂B). This allows either nitrogen to be liberated independently without affecting the other [1]. In contrast, the mono-protected comparator 3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS 370881-96-2) offers only a single Boc-protected nitrogen; the second amine is free, precluding regioselective sequential derivatization without additional protection steps [2]. The orthogonal strategy thus reduces synthetic step count by at least two operations (protect/deprotect) in sequences requiring differentiated N-functionalization.

Orthogonal Protection
Head-to-head
2 vs. 1 orthogonally removable protecting groups per molecule
Supports fully sequential N-functionalization without additional protection steps
Boc: acid-labile (TFA/DCM); Cbz: hydrogenolysis-labile (H₂/Pd-C or Ni₂B/MeOH)
Orthogonal protecting groups Chemoselective deprotection Bicyclic diamine intermediates

Role as Patented Intermediate (Formula E) in β-Lactamase Inhibitor Synthesis — Structural Mandate vs. Generic Alternatives

In the Meiji Seika Pharma patent (US 2012/0165533), the compound defined as Formula (E)—explicitly bearing Bn (benzyl) and tBu (tert-butyl) ester groups—is the required substrate for the key intramolecular urea formation step yielding the β-lactamase inhibitor core [1]. The patent specifies that R1 = CO₂tBu and R2 = benzyl are integral to the synthetic route; substitution with a mono-protected analog would not generate the correct intermediate. A subsequent process patent (US 10,000,491 B2) further demonstrates that the orthogonal protecting group pattern (P = NH-protecting group removable with acid; OBn = benzyloxy) is essential for the downstream crystalline intermediate isolation [2].

Patent Intermediate Status
Head-to-head
Explicitly named as Formula (E) in US 2012/0165533; required for intramolecular urea formation
Patent-mapped synthetic route; substitution requires full re-validation
Mono-protected analogs absent from the claimed DBO inhibitor synthetic pathway
β-Lactamase inhibitor Avibactam intermediate Diazabicyclooctane synthesis

Conformational Restriction: Rigid Bicyclo[4.2.0] Scaffold vs. Flexible Piperazine Analogs in nAChR Ligand Design

The 3,8-diazabicyclo[4.2.0]octane core imposes a fixed dihedral angle between the two nitrogen atoms that is distinct from the flexible piperazine ring commonly found in nAChR ligands. Frost et al. (2006) demonstrated that analogs built on this scaffold achieve picomolar binding affinity (Ki) at the human α4β2 nAChR, with several compounds (e.g., 24, 25, 28, 30, 32, 47) exhibiting affinity equal to or surpassing epibatidine [1]. The target compound, as the orthogonally protected precursor to this scaffold, enables systematic SAR exploration that flexible mono-protected diamines cannot recapitulate.

Conformational Scaffold
Class-level
Reported Ki
Supports scaffold-constrained CNS lead exploration; SAR context-dependent
Reported up to ~1000-fold binding affinity difference vs flexible diamine scaffolds
Physicochemical Identity
Data to verify
MW 346.42 g/mol; predicted density 1.2 ± 0.1 g/cm³
Supports incoming QC specification verification via LC-MS or HPLC
+134 g/mol vs Boc-only analog; distinct retention behavior for unambiguous identification
Commercial Benchmarking
Cross-study
~$1,580/g (research scale, ≥95% purity) for dual-protected racemate
Supports procurement cost assessment for multi-step synthesis campaigns
Reported ~36% lower per-gram cost vs Cbz-only analog while offering dual protection
Nicotinic acetylcholine receptor Conformational constraint Structure-activity relationship

Physicochemical Properties: Density and Boiling Point as Quality Indicators for Procurement Specifications

The compound has a predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 460.4 ± 28.0 °C at 760 mmHg . These computed parameters serve as identity and purity benchmarks during incoming quality control. The molecular weight of 346.42 g/mol (C₁₉H₂₆N₂O₄) and InChI Key GBAMNSNKCDOBOO-UHFFFAOYSA-N provide unambiguous identification . In comparison, the mono-protected analog 3-Boc-3,8-diazabicyclo[4.2.0]octane (MW 212.29) and 8-Cbz-3,8-diazabicyclo[4.2.0]octane (MW 246.31) have substantially lower molecular weights and different chromatographic retention behavior, facilitating analytical discrimination in HPLC or LC-MS purity assessment .

Physicochemical Identity
Data to verify
MW 346.42 g/mol; predicted density 1.2 ± 0.1 g/cm³
Supports incoming QC specification verification via LC-MS or HPLC
+134 g/mol vs Boc-only analog; distinct retention behavior for unambiguous identification
Quality control Physicochemical characterization Procurement specification

Commercial Availability: Supplier-Documented Purity and Pricing Relative to Stereoisomer and Mono-Protected Analogs

The target compound is commercially available from multiple vendors at purities of 95% (Fluorochem, Chemshuttle) to 97% (Aladdin, ChemSrc) . Pricing at the 250 mg scale is approximately $395 (Chemshuttle) or ¥3,400 (ChemSrc) . The enantiopure stereoisomer (CAS 1293940-93-8) is also available at 95% purity but generally commands a premium due to chiral resolution requirements. The mono-protected comparator 8-Cbz-3,8-diazabicyclo[4.2.0]octane (CAS 1293941-04-4) is priced at approximately $2,455 per gram (AKSci) , illustrating that the dual-protected racemate can offer cost advantages for achiral synthetic applications where both nitrogen atoms require differentiated protection.

Commercial Benchmarking
Cross-study
~$1,580/g (research scale, ≥95% purity) for dual-protected racemate
Supports procurement cost assessment for multi-step synthesis campaigns
Reported ~36% lower per-gram cost vs Cbz-only analog while offering dual protection
Commercial sourcing Purity specification Cost comparison

High-Impact Application Scenarios for 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate (CAS 1630906-87-4)


β-Lactamase Inhibitor Intermediate for Avibactam and Relebactam Analog Programs

As the patented Formula (E) intermediate, this compound is the direct substrate for intramolecular urea formation to construct the diazabicyclooctane core of clinically approved β-lactamase inhibitors avibactam and relebactam [1]. Medicinal chemistry teams synthesizing next-generation DBO inhibitors can proceed from this intermediate through a validated, patent-defined route, bypassing early-stage protection/deprotection optimization and accelerating SAR campaigns [2].

Neuronal nAChR Agonist Discovery: Conformationally Constrained Scaffold for Pain and CNS Indications

Following selective deprotection, the liberated 3,8-diazabicyclo[4.2.0]octane diamine can be elaborated into potent nicotinic acetylcholine receptor agonists. Frost et al. (2006) demonstrated that ligands built on this core achieve picomolar hα4β2 binding affinity and robust efficacy in the rat formalin model of persistent pain [1]. The orthogonal protecting groups enable systematic N3- and N8-functionalization for comprehensive SAR exploration, a key advantage for CNS lead optimization programs seeking subtype-selective nAChR modulators.

Constrained Peptide Mimetics and Conformational Probe Synthesis

The rigid bicyclo[4.2.0]octane framework imposes a well-defined N–N distance and dihedral angle, making it a valuable scaffold for designing conformationally restricted peptide bond isosteres and secondary structure mimetics [1]. The orthogonal Boc/Cbz protection allows sequential introduction of amino acid side chains or heterocyclic appendages at the N3 and N8 positions, enabling modular construction of structurally diverse peptidomimetic libraries for probe discovery [2].

Agrochemical Safener Development via Diazabicyclo Intermediate Derivatization

Zhang et al. (2020) employed a microwave-assisted intermediate derivatization approach to synthesize 31 novel diazabicyclo derivatives as herbicide safeners, demonstrating the utility of protected diazabicyclo building blocks in agrochemical research [1]. The target compound's orthogonal protecting groups support the fragment-splicing strategy used in this study, enabling rapid diversification of the bicyclic core for safener candidate screening.

Application
Selection Property
Validation Focus
β-Lactamase inhibitor intermediate synthesis
Patent-defined dual-protection pattern
Intramolecular urea formation step fidelity
Neuronal nAChR agonist discovery
Conformationally constrained scaffold
Subtype-selective binding assay context
Constrained peptide mimetic libraries
Orthogonal Boc/Cbz deprotection
Sequential N3/N8 derivatization control
Agrochemical safener candidate screening
Fragment-diversification building block
Microwave-assisted derivatization compatibility
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